N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride
Overview
Description
N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride is a useful research compound. Its molecular formula is C9H22ClN3O2S and its molecular weight is 271.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Cycloaddition Reactions
A study presented a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones with good yield, high diastereo- and enantioselectivity. This was achieved through an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones, marking the first report of such a cycloaddition reaction between cyclic N-sulfonylimines and ynones (Yong Liu et al., 2013).
Photodegradation and Molecular Docking Study
Another study focused on Clopamide, a diuretic drug, and its phototransformation, investigating potential photosensitizing effects and the impact of light on its pharmacological action. Although not directly mentioning N,N-Dimethyl-N'-(2-piperidin-2-ylethyl)sulfamide hydrochloride, the methodologies and analytical techniques used in this study could be relevant for researchers studying similar compounds (Anamika Gupta et al., 2022).
Antiviral and Anticancer Activity
Research on new 4-iminohydantoin sulfamide derivatives revealed antiviral and anticancer activities, highlighting the potential of sulfamide-based compounds in therapeutic applications. Specifically, certain sulfamides showed efficacy against Human cytomegalovirus and demonstrated significant anticancer activity (Y. Kornii et al., 2021).
Supramolecular Complexes
A study applied crystal engineering principles to create organic co-crystals and salts of sulfadiazine and pyridines, using principles that could be applied to similar compounds like this compound. This research offers insights into the structural and bonding characteristics of sulfamide compounds (E. Elacqua et al., 2013).
Preparation of Boronated Heterocyclic Compounds
A method was described for synthesizing o-carborane substituted tetrahydroisoquinolines containing a polar functional group such as sulfamide on the nitrogen atom of the piperidine ring. This study highlights the chemical versatility and the potential for developing novel compounds for medical applications, such as targeting melanoma cells (C. Lee et al., 2008).
Synthesis of Biologically Active Derivatives
Research on the synthesis of biologically active derivatives of sulfonamides bearing a piperidine nucleus revealed promising bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase. Such studies underscore the potential of sulfamide and piperidine-based compounds in developing therapeutic agents (H. Khalid et al., 2013).
Properties
IUPAC Name |
2-[2-(dimethylsulfamoylamino)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3O2S.ClH/c1-12(2)15(13,14)11-8-6-9-5-3-4-7-10-9;/h9-11H,3-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEZMUNLXYQECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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